Fmoc-L-Dap(Pentynoyl)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

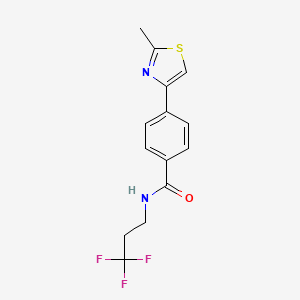

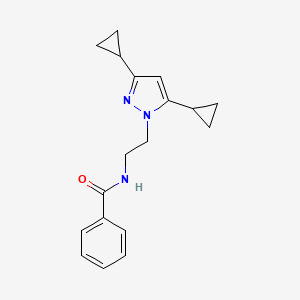

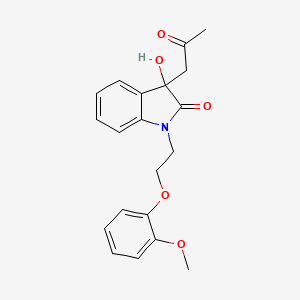

Fmoc-L-Dap(Pentynoyl)-OH is a modified amino acid derivative that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentynoyl functional group. This compound is used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. The Fmoc group is known for its ability to protect amino acids during peptide synthesis, while the pentynoyl group introduces unique chemical properties that can be exploited in various reactions and applications.

Mechanism of Action

Target of Action

Fmoc-L-Dap(Pentynoyl)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it an essential component in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the self-assembly of biomolecular building blocks . The compound’s action can lead to the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Pharmacokinetics

The compound’s inherent hydrophobicity and aromaticity suggest that it may have unique adme properties that impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of peptides . This can lead to the formation of functional materials with potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment plays a crucial role in the compound’s ability to form gels . Additionally, the presence of solvents such as DMSO can also affect the self-assembly process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Dap(Pentynoyl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of L-Dap (L-2,3-diaminopropionic acid) is protected using the Fmoc group. This is achieved by reacting L-Dap with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

Introduction of the Pentynoyl Group: The pentynoyl group is introduced by reacting the Fmoc-protected L-Dap with pentynoic acid or its derivatives. This reaction is typically carried out using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the synthesis process, allowing for efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Dap(Pentynoyl)-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Click Chemistry: The pentynoyl group can undergo click chemistry reactions, such as azide-alkyne cycloaddition, to form triazole linkages.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling Reagents: EDC, DCC, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used in peptide coupling reactions.

Click Chemistry: Copper(I) catalysts are used in azide-alkyne cycloaddition reactions.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Conjugates: Coupling reactions result in the formation of peptide bonds, producing longer peptide chains.

Triazole Derivatives: Click chemistry reactions yield triazole-containing compounds.

Scientific Research Applications

Chemistry

Fmoc-L-Dap(Pentynoyl)-OH is widely used in peptide synthesis, allowing for the creation of complex peptide structures. Its unique functional groups enable selective reactions, making it a valuable tool in the development of novel peptides and peptide-based materials.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The compound’s ability to form stable peptide bonds and triazole linkages makes it useful in the design of peptide-based probes and inhibitors.

Medicine

This compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to undergo click chemistry reactions allows for the creation of targeted drug delivery systems and diagnostic tools.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in tissue engineering, drug delivery, and biosensing.

Comparison with Similar Compounds

Similar Compounds

Fmoc-L-Lys(Boc)-OH: Similar to Fmoc-L-Dap(Pentynoyl)-OH, this compound contains an Fmoc-protected amino acid with a tert-butyloxycarbonyl (Boc) protecting group on the side chain.

Fmoc-L-Orn(Boc)-OH: Another Fmoc-protected amino acid with a Boc group on the side chain, used in peptide synthesis.

Fmoc-L-Azidohomoalanine: Contains an azido group instead of a pentynoyl group, allowing for different click chemistry reactions.

Uniqueness

This compound is unique due to the presence of the pentynoyl group, which introduces a reactive alkyne moiety. This allows for selective click chemistry reactions, making it a valuable tool in the design of complex peptide structures and functional materials. The combination of the Fmoc and pentynoyl groups provides a versatile platform for various chemical and biological applications.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(pent-4-ynoylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-2-3-12-21(26)24-13-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h1,4-11,19-20H,3,12-14H2,(H,24,26)(H,25,29)(H,27,28)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEIHIDRFBLIMO-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

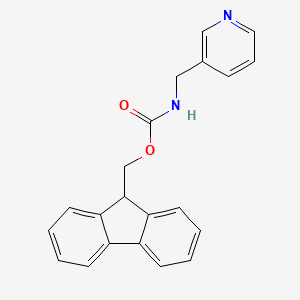

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide](/img/structure/B2941054.png)

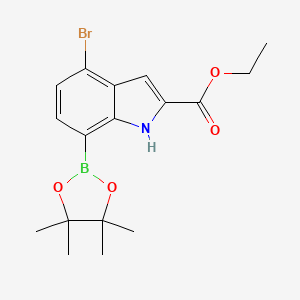

![3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2941055.png)

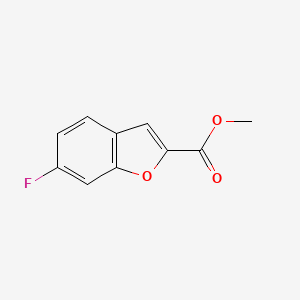

![N-(4-bromophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2941066.png)

![2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2941070.png)